2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-9-12-14(17-7-1-2-8-17)21-13(16-12)10-3-5-11(6-4-10)18(19)20/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHZQDLZPHIIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazole ring is replaced by the pyrrolidine moiety.
Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through electrophilic aromatic substitution reactions, where the nitro group is added to the phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).
Major Products:
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the pyrrolidine and oxazole rings might facilitate binding to specific sites on the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound likely enhances binding affinity to kinases or enzymes compared to methylphenoxy groups in analogs (e.g., Analog 1). This aligns with Analog 2, where a cyano group contributes to potent Autotaxin inhibition (IC₅₀ = 0.0608 µM) .
- Solubility : The nitrile group in the target compound improves solubility relative to bulkier tert-butyl substituents in Analog 2, which may limit bioavailability .
Structural Conformation and Binding
The pyrrolidine ring’s puckering (quantified via Cremer-Pople parameters ) influences spatial orientation. For example, Analog 2’s tert-butyl group induces a specific conformation that optimizes hydrophobic interactions with Autotaxin’s active site . The target compound’s nitrophenyl group may adopt a planar geometry due to resonance stabilization, enhancing π-π stacking with aromatic residues in kinase domains .
Research Implications
- Therapeutic Potential: The target compound’s nitrophenyl group positions it as a candidate for TRK kinase inhibition, similar to patented analogs .
- Structural Optimization : Substituting pyrrolidine with piperidine (6-membered) or adjusting nitrophenyl positioning could balance activity and solubility.
Biological Activity
2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine and an appropriate oxazole precursor. This reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under controlled heating conditions. The compound can also be produced on an industrial scale using continuous flow reactors for enhanced efficiency and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated that derivatives of oxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The mechanism appears to involve the modulation of biochemical pathways through interactions with cellular macromolecules .
Table 1: Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|
| 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile | TBD | TBD |
| Cisplatin | 5 | Moderate |
The structure-dependent nature of the anticancer activity suggests that modifications to the compound's structure can enhance its efficacy. Notably, derivatives with specific substitutions have shown improved potency against cancer cells while maintaining lower toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has demonstrated antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that it is effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development in treating resistant infections .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Type |
|---|---|---|
| Staphylococcus aureus | TBD | Methicillin-resistant |
| Pseudomonas aeruginosa | TBD | Multidrug-resistant |
The biological activity of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl group facilitates electron transfer reactions, while the pyrrolidine and oxazole rings enhance binding to biological macromolecules. This interaction can lead to modulation of signaling pathways that are crucial for cell survival and proliferation .
Comparative Analysis
When compared to similar compounds such as 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile, the pyrrolidine derivative shows distinct advantages in terms of biological activity. The presence of the pyrrolidine ring appears to enhance both stability and efficacy against cancer and microbial targets.
Table 3: Comparison of Similar Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile | Pyrrolidine | High | Moderate |
| 2-(4-Nitrophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | Piperidine | Moderate | Low |
Case Studies
A notable case study involved testing the compound against A549 cells where it exhibited significant cytotoxicity at concentrations around 100 µM. The results were benchmarked against cisplatin, revealing a comparable efficacy in reducing cell viability while demonstrating a favorable safety profile on non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of nitrile precursors with substituted amines or coupling of pre-formed oxazole intermediates. For example, oxazole rings are often constructed via [3+2] cycloaddition between nitriles and ketones under acidic or thermal conditions. Key parameters include solvent polarity (e.g., DMF or dichloromethane), temperature control (reflux vs. microwave-assisted heating), and stoichiometric ratios of reagents to minimize side products like unreacted nitriles or over-oxidized derivatives . Purity is monitored via TLC, and yields are optimized by adjusting reaction times (e.g., 12–24 hours for cyclization steps).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : H and C NMR confirm the oxazole ring (δ 8.0–8.5 ppm for aromatic protons) and pyrrolidinyl substituents (δ 1.5–3.0 ppm for aliphatic protons). The nitrophenyl group shows distinct splitting patterns due to para-substitution.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z ~324) and fragments (e.g., loss of NO or pyrrolidine groups).
- IR : Stretching vibrations for C≡N (~2200 cm) and NO (~1520, 1350 cm) are critical for functional group validation .
Q. How do structural modifications (e.g., substituents on the oxazole ring) influence physicochemical properties?
- Methodological Answer : Systematic studies compare analogs with varying substituents (e.g., halogenated phenyl vs. alkyl groups). For instance:
- Electron-withdrawing groups (e.g., 4-NO) increase oxidative stability but reduce solubility in polar solvents.
- Pyrrolidinyl groups enhance lipophilicity (logP ~2.5–3.0), impacting membrane permeability in biological assays . Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with spectroscopic or chromatographic data.
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%)?
- Methodological Answer : Contradictions often arise from incomplete purification or side reactions. Strategies include:
- Design of Experiments (DoE) : Screening variables (temperature, solvent, catalyst loading) using factorial designs to identify critical factors.
- In-situ monitoring : ReactIR or HPLC tracks intermediate formation (e.g., oxazole ring closure) to pinpoint kinetic bottlenecks.
- Alternative catalysts : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate cyclization steps .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., TRK kinases). The nitrophenyl group’s electrostatic potential is critical for π-π stacking with aromatic residues.
- MD simulations : AMBER or GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrogen bonds with pyrrolidinyl NH groups .
- Free energy calculations : MM-PBSA/GBSA quantifies binding energies, validated against experimental IC values (e.g., 0.06 µM for Autotaxin inhibition ).
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and validates tautomeric forms. For example:
- Puckering analysis : Cremer-Pople parameters quantify deviations in the pyrrolidinyl ring (e.g., envelope vs. twist conformations) .
- Hydrogen-bond networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs stabilizing crystal packing, such as C≡N···H–N interactions .
Q. What strategies mitigate metabolic instability observed in pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Masking the nitrile group as a thioamide or ester improves hepatic stability.
- Isotope labeling : C-tracing identifies major metabolites (e.g., nitro-reduction products) via LC-MS/MS.
- CYP450 inhibition assays : Screening with human liver microsomes guides structural modifications (e.g., fluorination of the phenyl ring) to reduce oxidative degradation .
Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium in solution?
- Methodological Answer : UV-Vis and H NMR titrations monitor tautomerization (e.g., oxazole ring vs. open-chain forms). In DMSO, the nitrile group stabilizes the oxazole tautomer via conjugation, while acidic conditions (pH < 4) protonate the pyrrolidinyl nitrogen, shifting equilibrium toward imine forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
